5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid
CAS No.: 1457497-47-0
Cat. No.: VC8425199
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1457497-47-0 |
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Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 g/mol |
IUPAC Name | 5-cyclobutyloxy-2-propan-2-ylpyrimidine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H16N2O3/c1-7(2)11-13-6-9(10(14-11)12(15)16)17-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,15,16) |
Standard InChI Key | NFEHJNHIFHFLDO-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2 |
Canonical SMILES | CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s pyrimidine backbone contains nitrogen atoms at positions 1 and 3, forming an aromatic six-membered ring. Key substituents include:
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Cyclobutoxy group (position 5): A four-membered cyclic ether linked via an oxygen atom, introducing steric bulk and conformational constraints.
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Isopropyl group (position 2): A branched alkyl chain enhancing lipophilicity and influencing binding interactions.
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Carboxylic acid (position 4): A polar functional group capable of hydrogen bonding and salt formation, critical for interactions with biological targets .
Molecular Formula and Physicochemical Properties
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Molecular formula: .
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Molecular weight: 236.27 g/mol.
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Solubility: Moderate aqueous solubility due to the carboxylic acid, balanced by hydrophobic contributions from cyclobutoxy and isopropyl groups. Predicted logP: ~1.8 (indicating moderate lipophilicity).
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Acid dissociation constant (pKa): The carboxylic acid moiety likely has a pKa of ~4.5, enabling ionization at physiological pH .
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a pyrimidine core:
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Introduction of the isopropyl group at position 2 via nucleophilic substitution or cross-coupling reactions.
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Installation of the cyclobutoxy group at position 5 using radical alkoxylation or Minisci-type reactions .
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Carboxylic acid formation at position 4 through oxidation of a methyl ester precursor or direct carboxylation.
Minisci Reaction for Alkoxycarbonylation
The radical-based Minisci reaction, as demonstrated for 5-bromopyrimidine-4-carboxylate synthesis , offers a viable pathway. Key steps include:
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Radical generation: Iron(II)-mediated decomposition of alkyl pyruvates with hydrogen peroxide produces alkoxycarbonyl radicals.
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Regioselective substitution: The radical selectively attacks position 4 of the pyrimidine ring, driven by electronic and steric factors .
Example Protocol (adapted from Regan et al. ):
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Reagents: 5-Bromo-2-isopropylpyrimidine, cyclobutanol, FeSO₄, H₂O₂, acetic acid.
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Conditions: Biphasic toluene-water system at 0–5°C.
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Yield: ~40–50% after purification via flash chromatography.
Physicochemical and Spectroscopic Data
Spectral Characteristics
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¹H NMR: Expected signals include a singlet for the pyrimidine proton at position 6 (~8.9 ppm), a multiplet for cyclobutoxy protons (~4.5–2.5 ppm), and a triplet for the isopropyl methyl groups (~1.3 ppm).
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¹³C NMR: Carboxylic acid carbon at ~170 ppm, pyrimidine carbons at ~160–150 ppm, and cyclobutoxy carbons at ~75–25 ppm .
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: The carboxylic acid group allows for salt formation (e.g., sodium or potassium salts) to improve bioavailability.
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Prodrug development: Esterification of the carboxylic acid could enhance membrane permeability.
Material Science
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Coordination polymers: The pyrimidine ring and carboxylic acid may act as ligands for metal-organic frameworks (MOFs).
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing substitution at positions 4 and 6 may require directing groups or tailored reaction conditions.
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Yield optimization: Scalability of radical reactions remains a hurdle; catalytic methods using photoredox chemistry could be explored.
Biological Screening
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Target identification: High-throughput screening against kinase libraries is warranted.
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Toxicity profiling: In vitro assays (e.g., hepatocyte viability) are needed to assess safety.
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